molecular formula C10H8N2O5 B1452900 Methyl (4-cyano-2-nitrophenoxy)acetate CAS No. 652997-70-1

Methyl (4-cyano-2-nitrophenoxy)acetate

Cat. No.: B1452900
CAS No.: 652997-70-1
M. Wt: 236.18 g/mol
InChI Key: OWHDBLCQWMITEM-UHFFFAOYSA-N
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Description

Methyl (4-cyano-2-nitrophenoxy)acetate is an organic compound with the molecular formula C10H8N2O5 It is a derivative of phenoxyacetic acid, featuring both cyano and nitro functional groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-cyano-2-nitrophenoxy)acetate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-cyano-2-nitrophenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in N,N-dimethylformamide (DMF) at room temperature for about 2 hours. The product is then extracted with ethyl acetate and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-cyano-2-nitrophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Reduction: Hydrogen gas with a palladium catalyst.

    Hydrolysis: Aqueous sodium hydroxide.

Major Products

    Reduction: 4-cyano-2-aminophenoxyacetic acid.

    Hydrolysis: 4-cyano-2-nitrophenoxyacetic acid.

Scientific Research Applications

Methyl (4-cyano-2-nitrophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl (4-cyano-2-nitrophenoxy)acetate largely depends on the specific application. In chemical reactions, the cyano and nitro groups play crucial roles in determining the reactivity and interaction with other molecules. For instance, the nitro group can act as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-cyano-2-aminophenoxy)acetate
  • Methyl (4-cyano-2-hydroxyphenoxy)acetate
  • Methyl (4-cyano-2-methoxyphenoxy)acetate

Uniqueness

Methyl (4-cyano-2-nitrophenoxy)acetate is unique due to the presence of both cyano and nitro groups, which impart distinct electronic properties to the molecule. This makes it particularly useful in synthetic chemistry as a versatile intermediate for various reactions.

Properties

IUPAC Name

methyl 2-(4-cyano-2-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c1-16-10(13)6-17-9-3-2-7(5-11)4-8(9)12(14)15/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHDBLCQWMITEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653389
Record name Methyl (4-cyano-2-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652997-70-1
Record name Methyl (4-cyano-2-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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